molecular formula C5H9Cl3OSn B14350317 4-(Trichlorostannyl)pentan-2-one CAS No. 95244-18-1

4-(Trichlorostannyl)pentan-2-one

Cat. No.: B14350317
CAS No.: 95244-18-1
M. Wt: 310.2 g/mol
InChI Key: FUKYCTGXLWYCMM-UHFFFAOYSA-K
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Description

4-(Trichlorostannyl)pentan-2-one is an organotin compound characterized by the presence of a trichlorostannyl group attached to a pentan-2-one backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trichlorostannyl)pentan-2-one typically involves the reaction of pentan-2-one with trichlorostannane (SnCl3). This reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorostannyl group. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Trichlorostannyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin derivatives.

    Substitution: The trichlorostannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of organotin oxides.

    Reduction: Formation of reduced organotin compounds.

    Substitution: Formation of substituted organotin derivatives.

Scientific Research Applications

4-(Trichlorostannyl)pentan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Trichlorostannyl)pentan-2-one involves its interaction with molecular targets through the trichlorostannyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dichlorostannyl)pentan-2-one
  • 4-(Monochlorostannyl)pentan-2-one
  • 4-(Tribromostannyl)pentan-2-one

Uniqueness

4-(Trichlorostannyl)pentan-2-one is unique due to the presence of three chlorine atoms attached to the tin atom, which imparts distinct chemical reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic and catalytic applications where other organotin compounds may not be as effective.

Properties

CAS No.

95244-18-1

Molecular Formula

C5H9Cl3OSn

Molecular Weight

310.2 g/mol

IUPAC Name

4-trichlorostannylpentan-2-one

InChI

InChI=1S/C5H9O.3ClH.Sn/c1-3-4-5(2)6;;;;/h3H,4H2,1-2H3;3*1H;/q;;;;+3/p-3

InChI Key

FUKYCTGXLWYCMM-UHFFFAOYSA-K

Canonical SMILES

CC(CC(=O)C)[Sn](Cl)(Cl)Cl

Origin of Product

United States

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